molecular formula C6H3Cl2NO3 B042031 4,5-Dichloro-2-nitrophenol CAS No. 39224-65-2

4,5-Dichloro-2-nitrophenol

Cat. No. B042031
CAS RN: 39224-65-2
M. Wt: 208 g/mol
InChI Key: CEFFUJIHZMPDID-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

To a solution of 3,4-dichlorophenol (30 g, 185 mmol) in DCM (300 mL) at −15° C., sulfuric acid (24 g, 278 mmol) was added. To this mixture, nitric acid (19 g, 194 mmol) was added dropwise (over 20 min) and the temperature was controlled between −15° C. to −5° C. The resulting mixture was stirred at 0° C. for 1 h. The mixture was poured into ice and extracted with ethyl acetate. The combined organic layer was washed with water, saturate NaHCO3 aqueous solution and brine, dried over Na2SO4 and then concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=100:1) to afford the desired product (16 g, 42% yield) as a solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>C(Cl)Cl>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([OH:9])=[C:5]([N+:15]([O-:17])=[O:16])[CH:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
24 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was controlled between −15° C. to −5° C
ADDITION
Type
ADDITION
Details
The mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
saturate NaHCO3 aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=100:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1Cl)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.